

The Ubiquitous Presence of Pentadecanoate in the Food Chain: A Technical Guide

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Compound of Interest

Compound Name: Pentadecanoate

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Introduction

Pentadecanoic acid (C15:0), an odd-chain saturated fatty acid, has emerged from relative obscurity to become a focal point of nutritional and metabolic research. Historically used as an internal standard in fatty acid analysis due to its perceived low abundance, recent epidemiological and mechanistic studies have linked circulating levels of **pentadecanoate** to positive cardiometabolic, immune, and liver health outcomes.^{[1][2]} This technical guide provides a comprehensive overview of the natural occurrence of **pentadecanoate** in various food sources, details the analytical methodologies for its quantification, and illustrates its key signaling pathways.

Data Presentation: Quantitative Occurrence of Pentadecanoate in Food

The primary dietary sources of pentadecanoic acid are ruminant animal products, a direct consequence of its synthesis by rumen bacteria.^{[3][4]} It is also present in some species of fish and in trace amounts in certain plants.^{[3][5]} The following tables summarize the quantitative data on **pentadecanoate** content in a variety of foodstuffs.

Table 1: **Pentadecanoate** (C15:0) Content in Dairy Products

Food Product	Pentadecanoate Content (mg/100g)	Percentage of Total Fat	Reference(s)
Unsalted Butter	880	1.0% - 1.4%	[3] [6] [7]
Salted Butter	830	1.0% - 1.4%	[3] [6] [7]
Fermented Butter	820	1.0% - 1.4%	[3] [6] [7]
Cream (milk fat)	450	-	[6] [7]
Whipping Cream (milk fat)	380	-	[7]
Whole Milk	-	0.8% - 1.2%	[3]
Natural Cheese (Cheddar)	390	1.0% - 1.5%	[3] [6] [7]
Natural Cheese (Emmental)	350	-	[7]
Natural Cheese (Parmesan)	320	1.0% - 1.5%	[3] [6] [7]
Natural Cheese (Cream)	330	-	[7]
Natural Cheese (Gouda)	280	-	[7]
Processed Cheese	290	-	[6] [7]
Ice Cream	110	-	[6]
Coffee Whitener (powder, milk fat)	290	-	[7]

Table 2: **Pentadecanoate** (C15:0) Content in Meat and Animal Fats

Food Product	Pentadecanoate Content (mg/100g)	Percentage of Total Fat	Reference(s)
Beef (Imported, rib loin, fat, raw)	450	0.5% - 1.5%	[3] [7]
Beef (Dairy fattened steer, rib loin, fat, raw)	410	0.5% - 1.5%	[3] [7]
Beef (Imported, inside round, fat, raw)	350	-	[7]
Beef (Dairy fattened steer, chuck, fat, raw)	340	-	[7]
Beef (Japanese beef cattle, rib loin, fat, raw)	310	-	[7]
Beef Tallow	300	-	[7]
Lamb and Goat Meat	-	0.6% - 1.2%	[3]
Pork Sausage	68	-	[6]

Table 3: **Pentadecanoate** (C15:0) Content in Fish and Seafood

Food Product	Pentadecanoate Content (mg/100g)	Percentage of Total Fat	Reference(s)
Various Marine Fish Species	-	0.05% - 2.35%	[8] [9]
Pacific Saury, Mackerel, Ayu Sweetfish	~160	-	[6]
Fish Oil	-	up to 1.5%	[3]

Table 4: **Pentadecanoate** (C15:0) Content in Plant-Based Foods and Other Products

Food Product	Pentadecanoate Content (mg/100g)	Reference(s)
Palm Oil	82	[6]
Butterscotch	69	[6]
White Chocolate	66	[6]

Note: The concentration of **pentadecanoate** can vary based on factors such as the animal's diet (e.g., grass-fed vs. grain-fed), age, and the specific cut of meat or type of dairy product.[3]

Experimental Protocols: Quantification of Pentadecanoate in Food

The accurate quantification of pentadecanoic acid in complex food matrices is crucial for nutritional studies. The standard methodology involves lipid extraction, derivatization to fatty acid methyl esters (FAMES), and subsequent analysis by gas chromatography (GC).

Sample Preparation and Homogenization

- Solid Samples (e.g., meat, cheese): Finely grind and homogenize the sample to ensure uniformity. For high-moisture samples, freeze-drying prior to grinding can be beneficial.[4]
- Liquid Samples (e.g., milk): Mix thoroughly before subsampling.

Lipid Extraction

The goal of this step is to isolate the total lipid fraction from the food matrix. Several methods are commonly employed:

- Folch Method: This is a widely used and reliable method for quantitative lipid extraction.[10]
 - Homogenize the sample in a chloroform:methanol (2:1, v/v) mixture.
 - Filter the homogenate to remove solid residues.

- Wash the filtrate with a salt solution (e.g., 0.9% NaCl) to separate the mixture into two phases.
- The lower chloroform phase, containing the lipids, is carefully collected.
- Bligh and Dyer Method: A modification of the Folch method, suitable for samples with high water content.[\[10\]](#)
- Soxhlet Extraction: A traditional method for extracting lipids from dried, solid samples using a continuous flow of a non-polar solvent like hexane.[\[10\]](#)[\[11\]](#)

Transesterification to Fatty Acid Methyl Esters (FAMES)

For GC analysis, the extracted triglycerides and other lipids must be converted into their more volatile FAMES.

- Acid-Catalyzed Transesterification:
 - Dissolve the extracted lipid sample in a solvent such as toluene.
 - Add a reagent like 7-14% boron trifluoride (BF_3) in methanol.[\[4\]](#)[\[12\]](#)
 - Heat the mixture in a sealed tube at a controlled temperature (e.g., 100°C) for a specified time (e.g., 45 minutes) to complete the methylation.[\[13\]](#)
 - After cooling, add hexane and a saturated sodium chloride solution to extract the FAMES into the hexane layer.[\[12\]](#)
- Base-Catalyzed Transesterification:
 - A solution of sodium hydroxide or potassium hydroxide in methanol is added to the lipid extract.
 - This is a rapid reaction that can often be performed at room temperature.

Gas Chromatography (GC) Analysis

The resulting FAMES are separated and quantified using GC, typically with a flame ionization detector (FID) or a mass spectrometer (MS).

- Instrumentation: A gas chromatograph equipped with a polar capillary column (e.g., DB-23) is used for the separation of FAMES.[14]
- Internal Standard: To ensure accurate quantification, a known amount of an internal standard, such as a deuterated pentadecanoic acid (C15:0-d2) or another odd-chain fatty acid not naturally present in the sample in significant amounts (e.g., C13:0, C19:0, C21:0), is added to the sample before extraction.[12][14]
- Quantification: The concentration of **pentadecanoate** is determined by comparing the peak area of its corresponding FAME to the peak area of the internal standard.

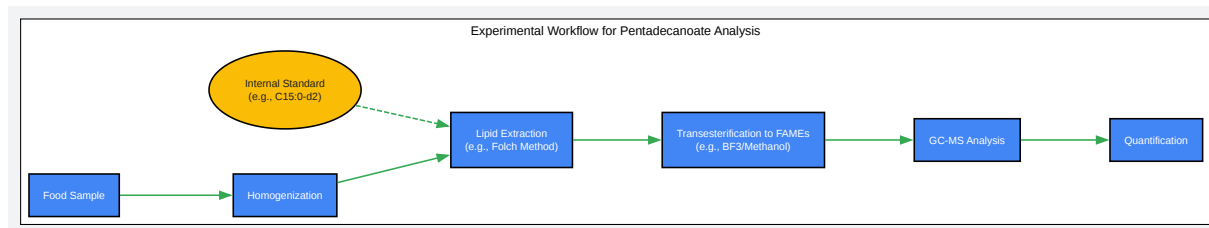
Method Validation

To ensure the reliability of the analytical results, the method should be validated for parameters including:

- Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte.
- Accuracy: The closeness of the measured value to the true value, often assessed through recovery studies using spiked samples.
- Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.
- Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.[15]

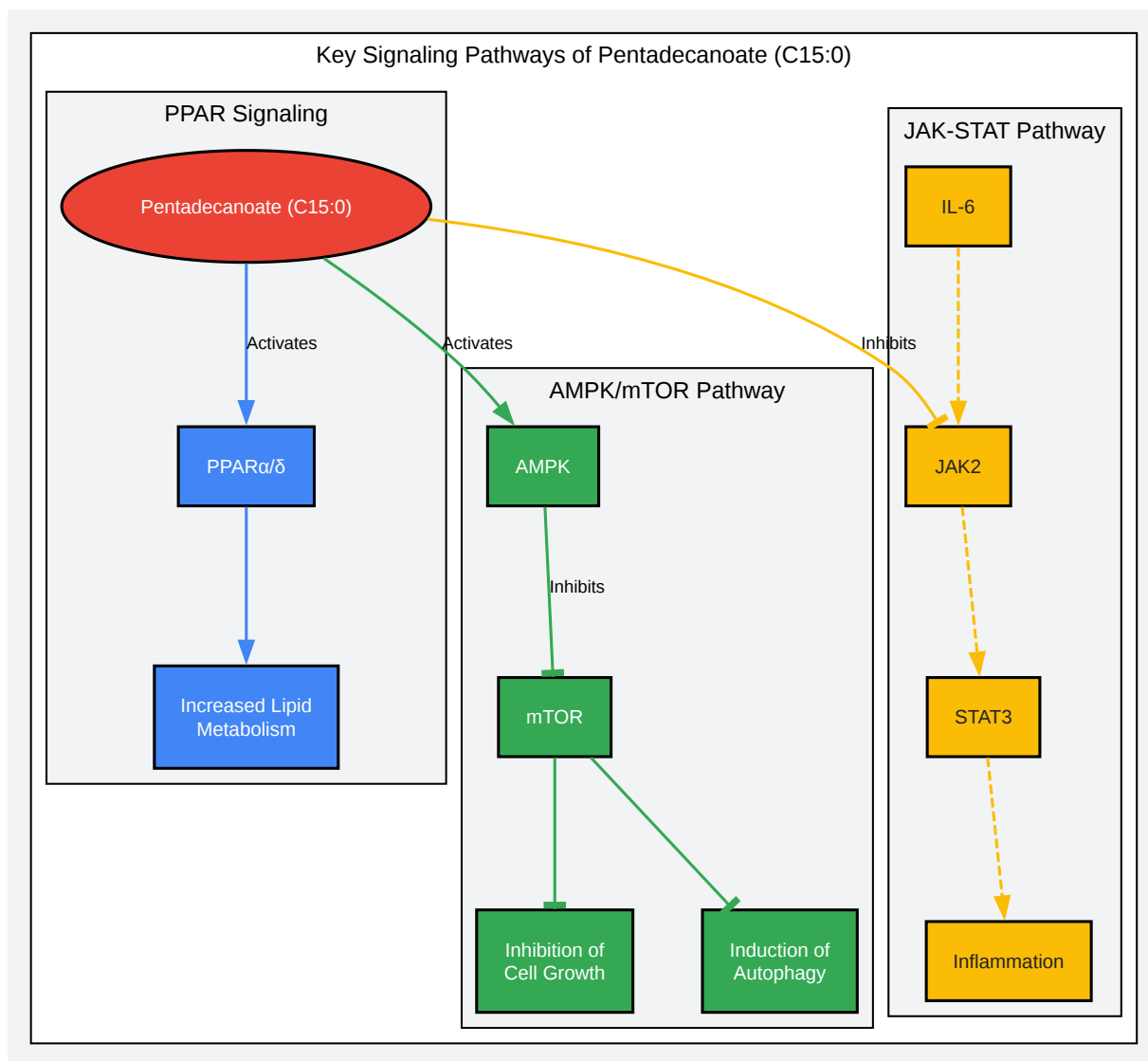
Mandatory Visualization: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the key signaling pathways influenced by **pentadecanoate** and a typical experimental workflow for its analysis.



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Caption: Experimental workflow for the quantification of pentadecanoic acid in food samples.



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